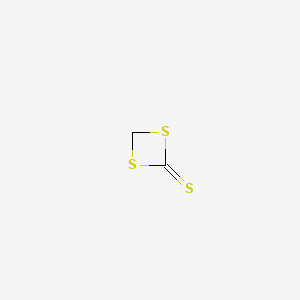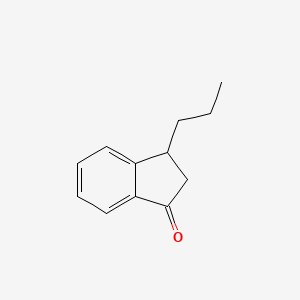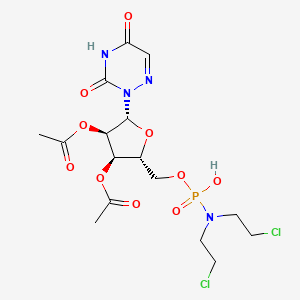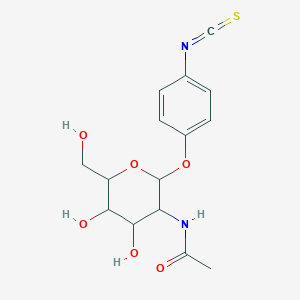![molecular formula C18H18HgO4 B14707405 Bis[4-(ethoxycarbonyl)phenyl]mercury CAS No. 15245-47-3](/img/structure/B14707405.png)
Bis[4-(ethoxycarbonyl)phenyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(ethoxycarbonyl)phenyl]mercury is an organometallic compound that features mercury bonded to two 4-(ethoxycarbonyl)phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of mercury(II) acetate with 4-(ethoxycarbonyl)phenylboronic acid under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Mercury(II) oxide and carbonyl-containing byproducts.
Reduction: Elemental mercury and ethylbenzoate derivatives.
Substitution: Various substituted phenylmercury compounds.
Applications De Recherche Scientifique
Bis[4-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research is conducted on its potential use in developing mercury-based pharmaceuticals.
Industry: It is explored for its potential use in catalysis and material science.
Mécanisme D'action
The mechanism by which Bis[4-(ethoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The ethoxycarbonyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Bis[4-carboxyphenyl]mercury
- Bis[4-methoxycarbonylphenyl]mercury
- Bis[4-aminophenyl]mercury
Comparison: Bis[4-(ethoxycarbonyl)phenyl]mercury is unique due to the presence of ethoxycarbonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. Compared to Bis[4-carboxyphenyl]mercury, it is more lipophilic and may have different biological activities. The methoxycarbonyl and aminophenyl derivatives also exhibit distinct chemical and biological properties, making this compound a valuable compound for specific applications.
Propriétés
Numéro CAS |
15245-47-3 |
|---|---|
Formule moléculaire |
C18H18HgO4 |
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
bis(4-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C9H9O2.Hg/c2*1-2-11-9(10)8-6-4-3-5-7-8;/h2*4-7H,2H2,1H3; |
Clé InChI |
RGSIJHRHNZGWFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
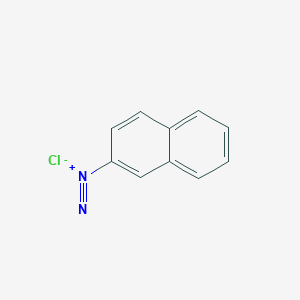
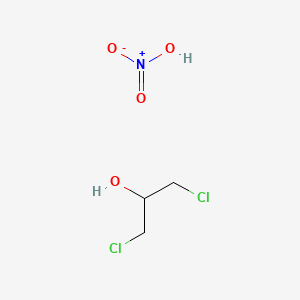
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
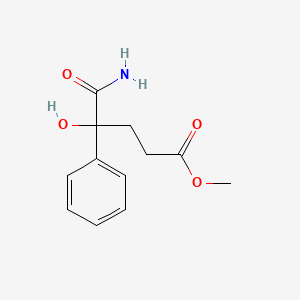
![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

